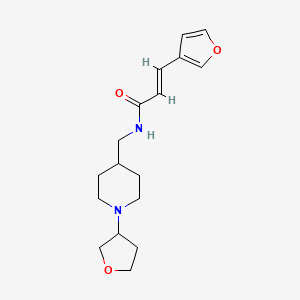
1-(2-hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione, also known as febuxostat, is a xanthine oxidase inhibitor that is used to treat hyperuricemia (high levels of uric acid in the blood) in patients with gout. It was first approved by the US Food and Drug Administration (FDA) in 2009 and is marketed under the brand name Uloric.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Research on related pyrimidine derivatives highlights the synthetic versatility of these compounds. For instance, the multicomponent reaction involving N,N-dimethylbarbituric acid and related compounds underscores the ability to construct complex molecules with potential for further functionalization or as intermediates in the synthesis of pharmaceuticals or organic materials (Barakat et al., 2016).
Pharmaceutical Chemistry
Pyrimidine derivatives are notable for their biological activities, including antibacterial, fungicidal, and antiallergic properties. The exploration of novel synthesis methods for chromeno[2,3-d]pyrimidine-2,4(3H)-diones, as reported by Osyanin et al. (2014), opens up avenues for the development of new therapeutic agents with potential applications in treating various diseases (Osyanin et al., 2014).
Material Science and Optical Applications
The study of pyrimidine-based bis-uracil derivatives by Mohan et al. (2020) illustrates the potential of pyrimidine derivatives in material science, particularly in the development of compounds with desirable optical and nonlinear optical (NLO) properties. Such materials could find applications in NLO device fabrications, highlighting the role of pyrimidine derivatives in advancing materials science (Mohan et al., 2020).
Propiedades
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-10(15)9(5-7)14-8(2)6-11(16)13-12(14)17/h3-6,15H,1-2H3,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPJYEJBUHLFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2C(=CC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2717759.png)
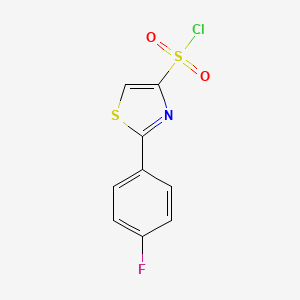
![5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2717764.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2717766.png)
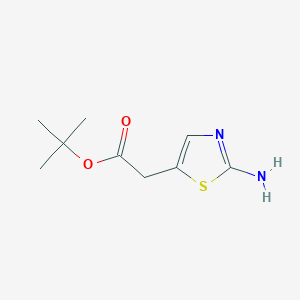
![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)
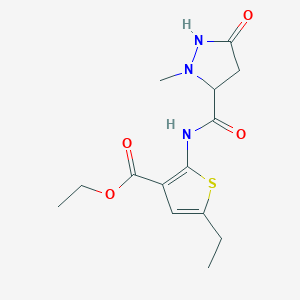


![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2717774.png)
![4-[5-Methyl-1-(oxan-4-ylmethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2717776.png)
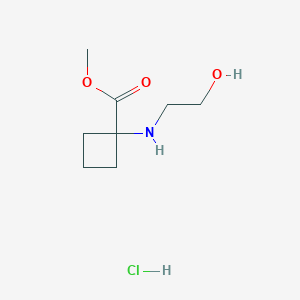
![3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2717780.png)
